1-(3-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of difluoromethoxy and difluoroethanone groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions to yield the desired product. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoroethanone groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)phenyl)-2,2-dimethylpropan-1-ol: This compound has a similar difluoromethoxy group but differs in the presence of a dimethylpropanol group instead of a difluoroethanone group.
2-(Difluoromethoxy)phenyl isocyanate: This compound contains a difluoromethoxy group attached to a phenyl ring, but with an isocyanate functional group. The uniqueness of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H6F4O2 |
---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-2-1-3-6(4-5)15-9(12)13/h1-4,8-9H |
InChI-Schlüssel |
QPLZTNJHVUVALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.